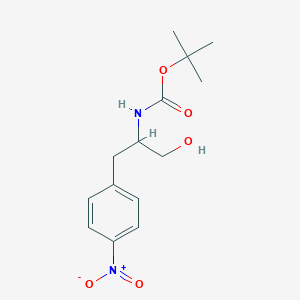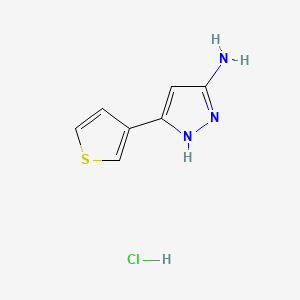
1-(3-Chloro-5-nitrophenyl)-2,2,2-trifluoroethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-5-nitrophenyl)-2,2,2-trifluoroethanol is a chemical compound with the molecular formula C8H5ClF3NO3 It is characterized by the presence of a trifluoroethanol group attached to a chloronitrophenyl ring
準備方法
The synthesis of 1-(3-Chloro-5-nitrophenyl)-2,2,2-trifluoroethanol typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-nitrobenzaldehyde and trifluoroethanol.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, depending on the desired pathway. Commonly used reagents include sulfuric acid or sodium hydroxide.
Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure efficient mixing and reaction control. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the final product.
化学反応の分析
1-(3-Chloro-5-nitrophenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NH3). Reaction conditions vary based on the desired transformation, often involving specific temperatures and solvents.
Major Products: The major products formed depend on the type of reaction. For example, oxidation yields carboxylic acids, while reduction produces amines.
科学的研究の応用
1-(3-Chloro-5-nitrophenyl)-2,2,2-trifluoroethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(3-Chloro-5-nitrophenyl)-2,2,2-trifluoroethanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethanol group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
類似化合物との比較
1-(3-Chloro-5-nitrophenyl)-2,2,2-trifluoroethanol can be compared with similar compounds such as:
1-(3-Chloro-5-nitrophenyl)ethanone: This compound lacks the trifluoroethanol group, resulting in different chemical and biological properties.
3-Chloro-5-nitrophenylmethanol: Similar in structure but with a methanol group instead of trifluoroethanol, leading to variations in reactivity and applications.
1-(3,5-Dichlorophenyl)ethanone:
The uniqueness of this compound lies in its trifluoroethanol group, which imparts distinct chemical properties and enhances its potential for diverse applications.
特性
分子式 |
C8H5ClF3NO3 |
|---|---|
分子量 |
255.58 g/mol |
IUPAC名 |
1-(3-chloro-5-nitrophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H5ClF3NO3/c9-5-1-4(7(14)8(10,11)12)2-6(3-5)13(15)16/h1-3,7,14H |
InChIキー |
INZCGTGFJMDZJR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Cl)C(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13709674.png)




![2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride](/img/structure/B13709714.png)


